molecular formula C10H12O B8379133 2-(3,3-Dimethyl-1-butynyl)furan

2-(3,3-Dimethyl-1-butynyl)furan

Cat. No. B8379133
M. Wt: 148.20 g/mol
InChI Key: CTWMFVWKLUDPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 3,3-dimethyl-1-butyne (0.488 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene and 2-furonitrile (0.175 ml; 0.186 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 16 h at 65° C. showed the presence of 1.82 mmol (91% yield) of 2-(3,3-dimethyl-1-butynyl)furan and no remaining 2-furonitrile in the reaction mixture.
Quantity
0.488 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.175 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].C1(C#C)C=CC=CC=1.[O:15]1[CH:19]=[CH:18][CH:17]=[C:16]1C#N>C(#N)C1C=CC=CC=1>[CH3:1][C:2]([CH3:6])([CH3:5])[C:3]#[C:4][C:16]1[O:15][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.488 mL
Type
reactant
Smiles
CC(C#C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.175 mL
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C#CC=1OC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.82 mmol
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.